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Compound of Interest

Compound Name: 3-Oxohexadecanoyl-CoA

Cat. No.: B1263362 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis pathways, quantitative data,

and experimental methodologies related to 3-Oxohexadecanoyl-CoA, a key intermediate in

fatty acid metabolism. The information presented is intended to support research and

development efforts in metabolic diseases, oncology, and drug discovery.

Core Synthesis Pathways of 3-Oxohexadecanoyl-
CoA
3-Oxohexadecanoyl-CoA, also known as 3-oxopalmitoyl-CoA, is a 16-carbon beta-ketoacyl-

CoA. It is a transient intermediate formed during the final elongation cycle of de novo fatty acid

synthesis and in fatty acid elongation pathways occurring in the mitochondria and endoplasmic

reticulum.

Cytosolic De Novo Fatty Acid Synthesis
In the cytosol of mammalian cells, the multi-enzyme complex Fatty Acid Synthase (FAS)

catalyzes the synthesis of palmitic acid (a 16-carbon saturated fatty acid) from acetyl-CoA and

malonyl-CoA. The synthesis proceeds through a repeating four-step cycle of condensation,

reduction, dehydration, and a second reduction. 3-Oxohexadecanoyl, attached to an Acyl

Carrier Protein (ACP) domain of FAS (3-Oxohexadecanoyl-ACP), is the product of the final

condensation step.
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The cycle begins with the loading of acetyl-CoA and malonyl-CoA onto the FAS complex. The

first committed step in fatty acid synthesis is the carboxylation of acetyl-CoA to malonyl-CoA,

catalyzed by acetyl-CoA carboxylase (ACC), which is the primary site of regulation for this

pathway.[1][2] The overall process involves six recurring reaction cycles to produce the 16-

carbon palmitic acid.[3]

The formation of the 16-carbon beta-keto intermediate proceeds as follows:

Condensation: The 14-carbon acyl chain (myristoyl- or tetradecanoyl-), attached to the acyl

carrier protein (ACP) domain of FAS, is condensed with a two-carbon unit from malonyl-ACP.

This reaction is catalyzed by the β-ketoacyl-ACP synthase (KAS) domain of FAS. The

reaction releases a molecule of carbon dioxide.

Product: The resulting product is 3-Oxohexadecanoyl-ACP.

This intermediate is then immediately processed through the remaining steps of the FAS cycle

(reduction, dehydration, reduction) to form the saturated 16-carbon hexadecanoyl-ACP, which

is subsequently cleaved by a thioesterase to release free palmitic acid.
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Caption: Final Elongation Cycle in Cytosolic Fatty Acid Synthesis.

Mitochondrial Fatty Acid Elongation
Mitochondria possess a fatty acid synthesis (mtFAS) system that is distinct from the cytosolic

FAS pathway.[4] This system is primarily involved in elongating existing fatty acids. In this
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pathway, 3-Oxohexadecanoyl-CoA is synthesized directly from Tetradecanoyl-CoA (C14:0-

CoA) and Acetyl-CoA.

The key reaction is:

Enzyme: Acetyl-CoA C-acyltransferase (also known as 3-ketoacyl-CoA thiolase, ACAA2).

Reaction: Tetradecanoyl-CoA + Acetyl-CoA ⇌ 3-Oxohexadecanoyl-CoA + Coenzyme A.[5]

This reaction is a Claisen condensation. Unlike the cytosolic pathway which uses malonyl-ACP

as the two-carbon donor and produces an ACP-bound intermediate, the mitochondrial pathway

uses acetyl-CoA and generates CoA-bound intermediates.[5] The 3-Oxohexadecanoyl-CoA is

then further processed by other mitochondrial enzymes (reductase, dehydratase, reductase) to

produce hexadecanoyl-CoA.
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Caption: Synthesis of 3-Oxohexadecanoyl-CoA in Mitochondria.

Quantitative Data
Precise quantitative data for the synthesis of 3-Oxohexadecanoyl-CoA is challenging to

obtain due to its nature as a transient metabolic intermediate. The following tables summarize

available data on enzyme kinetics and cellular concentrations of relevant precursors.

Table 1: Enzyme Kinetic Parameters
Note: Kinetic data for the specific condensation of a C14 acyl group is limited. This table

presents data for related substrates to provide context.
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Enzyme/
Domain

Organism
/ Tissue

Substrate
(s)

Km (μM) kcat (s⁻¹)

Catalytic
Efficiency
(kcat/Km)
(M⁻¹s⁻¹)

Referenc
e

β-Ketoacyl-

ACP

Synthase

III (FabH)

Staphyloco

ccus

aureus

Acetyl-CoA 6.18 ± 0.96 - - [6]

Butyryl-

CoA
2.32 ± 0.12 - - [6]

β-Ketoacyl-

ACP

Synthase

III (FabH)

Escherichi

a coli
Acetyl-CoA 40 - - [6]

Acetoacety

l-CoA

Thiolase

(Cytoplasm

ic)

Rat Liver Acetyl-CoA 160 - - [5]

Coenzyme

A
5 - - [5]

Acetoacety

l-CoA
1.3 - - [5]

Table 2: Cellular Concentrations of Long-Chain Acyl-
CoAs
Note: Concentrations of individual acyl-CoA species are highly dynamic and vary significantly

with cell type, metabolic state, and cellular compartment.
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Metabolite
Organism /
Tissue

Cellular
Compartment

Concentration
Range

Reference

Total Long-Chain

Acyl-CoA
Rat Liver Total Cell

94 - 219 nmol/g

dry weight
[4]

Free Long-Chain

Acyl-CoA

General

(Physiological

Estimate)

Cytosol

< 5 nM (active

synthesis) to 200

nM

[1]

Free Long-Chain

Acyl-CoA

Permeabilized β-

cells

Cytosol

(Estimated)

~1 µM (half-

maximal free

conc.)

[4]

Palmitoyl-CoA

(16:0)

Human Skeletal

Muscle
Total Cell

~0.5 - 1.5 nmol/g

wet weight
[7]

Myristoyl-CoA

(14:0)

Human Skeletal

Muscle
Total Cell

~0.05 - 0.15

nmol/g wet

weight

[7]

Experimental Protocols
This section details methodologies for the synthesis, quantification, and enzymatic analysis of

3-Oxohexadecanoyl-CoA.

Chemical Synthesis of 3-Oxohexadecanoyl-CoA
Standard
This protocol describes a multi-step chemical synthesis adapted from published methods,

suitable for producing a 3-Oxohexadecanoyl-CoA standard for analytical use.[7][8]

Workflow:
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Step 1: Reformatsky Reaction
Tetradecanal + Ethyl bromoacetate

Step 2: Oxidation
Ethyl 3-hydroxyhexadecanoate → Ethyl 3-oxohexadecanoate

Step 3: Acetalization (Protection)
Protect 3-oxo group with ethylene glycol

Step 4: Hydrolysis
Ester → Carboxylic Acid

Step 5: Condensation with CoA
Couple acid with Coenzyme A (mixed anhydride method)

Step 6: Deprotection
Remove acetal group with 4 M HCl

Final Product: 3-Oxohexadecanoyl-CoA

Purification & Verification
(HPLC, Mass Spectrometry)

Click to download full resolution via product page

Caption: Workflow for chemical synthesis of 3-Oxohexadecanoyl-CoA.

Methodology:
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Step 1: Synthesis of Ethyl 3-hydroxyhexadecanoate: Perform a Reformatsky reaction using

tetradecanal and ethyl bromoacetate in the presence of activated zinc to form the β-hydroxy

ester.

Step 2: Oxidation to Ethyl 3-oxohexadecanoate: Oxidize the hydroxyl group of the product

from Step 1 using an appropriate oxidizing agent (e.g., Jones reagent, pyridinium

chlorochromate) to yield the β-keto ester.

Step 3: Protection of the Keto Group: Protect the newly formed ketone by reacting it with

ethylene glycol in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) to form an

ethylene acetal. This prevents the ketone from reacting in subsequent steps.

Step 4: Hydrolysis: Perform alkaline hydrolysis (e.g., using KOH or NaOH) on the ester to

yield 3,3-ethylenedioxyhexadecanoic acid.

Step 5: Condensation with Coenzyme A: Activate the carboxylic acid from Step 4 and

condense it with the free thiol group of Coenzyme A. The mixed anhydride method is suitable

for this step.[7]

Dissolve the protected acid in anhydrous THF and cool to 4°C.

Add triethylamine and ethyl chloroformate and stir for 45 minutes.

Separately, dissolve Coenzyme A in 0.5 M NaHCO₃.

Add the CoA solution to the activated acid mixture and stir.

Step 6: Deprotection: Remove the ethylene acetal protecting group by treating the product

from Step 5 with 4 M HCl to regenerate the 3-oxo group.[7]

Purification and Verification: Purify the final product, 3-Oxohexadecanoyl-CoA, using

reverse-phase High-Performance Liquid Chromatography (HPLC). Verify the identity and

purity of the compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-

MS/MS).
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Quantification by Liquid Chromatography-Tandem Mass
Spectrometry (LC-MS/MS)
This protocol provides a method for the extraction and absolute quantification of 3-
Oxohexadecanoyl-CoA and other acyl-CoAs from cell or tissue samples.

Workflow:

1. Sample Collection & Quenching
Flash-freeze tissue/cells in liquid N₂

2. Extraction
Homogenize in cold solvent (e.g., Acetonitrile/Water/Formic Acid)

with internal standards (e.g., ¹³C-labeled acyl-CoAs)

3. Centrifugation
Pellet protein and debris at high speed, 4°C

4. Supernatant Collection
Transfer supernatant to a new tube

5. LC-MS/MS Analysis
Inject extract onto a reverse-phase column (e.g., C18)

Analyze using ESI in positive ion mode

6. Data Processing
- Integrate peak areas for analyte and internal standard

- Generate standard curve
- Calculate concentration

Result: Quantified Acyl-CoA Levels
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Click to download full resolution via product page

Caption: Workflow for LC-MS/MS quantification of Acyl-CoAs.

Methodology:

Sample Preparation and Extraction:

Rapidly homogenize ~10-50 mg of frozen tissue or ~1-10 million cells in a cold extraction

buffer (e.g., 2:1:1 acetonitrile:methanol:water with 0.1% formic acid).

Include a mixture of odd-chain or stable isotope-labeled acyl-CoA internal standards for

accurate quantification.

Vortex vigorously and incubate on ice for 10 minutes.

Protein and Debris Removal:

Centrifuge the homogenate at >15,000 x g for 15 minutes at 4°C.

Carefully collect the supernatant, avoiding the protein pellet.

LC Separation:

Inject the extract onto a reverse-phase UPLC/HPLC column (e.g., C18).

Use a gradient elution with mobile phases such as (A) 10 mM ammonium acetate in water

and (B) 10 mM ammonium acetate in 95:5 acetonitrile:water.

MS/MS Detection:

Analyze the column eluent using a tandem mass spectrometer with electrospray ionization

(ESI) in positive ion mode.

Use Multiple Reaction Monitoring (MRM) for quantification. The precursor ion will be the

[M+H]⁺ of 3-Oxohexadecanoyl-CoA. A characteristic product ion, such as the one

resulting from the neutral loss of the phosphopantetheine moiety, should be monitored.[1]

Quantification:
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Create a standard curve by analyzing known concentrations of the synthesized 3-
Oxohexadecanoyl-CoA standard spiked with the internal standard.

Calculate the concentration in the biological samples by comparing the analyte/internal

standard peak area ratio to the standard curve.

3-Ketoacyl-CoA Thiolase Activity Assay (Condensation
Reaction)
This assay measures the synthetic activity of mitochondrial 3-ketoacyl-CoA thiolase by

monitoring the formation of 3-Oxohexadecanoyl-CoA from tetradecanoyl-CoA and acetyl-CoA.

Methodology:

Reaction Mixture: Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0, containing 25

mM MgCl₂).

Substrates: Prepare stock solutions of tetradecanoyl-CoA and acetyl-CoA.

Enzyme Source: Use purified recombinant 3-ketoacyl-CoA thiolase or a mitochondrial protein

extract.

Assay Procedure:

In a microplate or cuvette, combine the reaction buffer, tetradecanoyl-CoA, and the

enzyme source.

Initiate the reaction by adding acetyl-CoA.

The reaction direction towards synthesis is thermodynamically unfavorable. To monitor the

reaction, a coupled assay can be used, or the reaction can be stopped at various time

points.

Detection (Endpoint or Kinetic):

LC-MS Method (Endpoint): Stop the reaction at different time points by adding an acid

(e.g., formic acid). Quantify the amount of 3-Oxohexadecanoyl-CoA produced using the

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 12 Tech Support

https://www.benchchem.com/product/b1263362?utm_src=pdf-body
https://www.benchchem.com/product/b1263362?utm_src=pdf-body
https://www.benchchem.com/product/b1263362?utm_src=pdf-body
https://www.benchchem.com/product/b1263362?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1263362?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


LC-MS/MS protocol described in section 3.2.

Spectrophotometric Method (Thiolysis Direction): It is often easier to measure the reverse

reaction (thiolysis). The cleavage of 3-Oxohexadecanoyl-CoA by Coenzyme A can be

monitored by the decrease in NADH in a coupled reaction with 3-hydroxyacyl-CoA

dehydrogenase. However, this measures degradation, not synthesis.

Calculation: Calculate the rate of product formation per unit time per milligram of protein

(specific activity). Determine kinetic parameters (Km, Vmax) by varying the concentration of

one substrate while keeping the other saturated.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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